Cas no 159351-69-6 (Everolimus)
Everolimus è un inibitore selettivo della proteina mTOR (mammalian target of rapamycin), utilizzato principalmente in ambito oncologico e immunosoppressivo. Agisce bloccando la via di segnalazione mTOR, cruciale per la proliferazione cellulare e l'angiogenesi, risultando efficace nel trattamento di tumori avanzati come il carcinoma renale e il tumore neuroendocrino pancreatico. Inoltre, è impiegato per prevenire il rigetto nei trapianti d'organo. La sua azione mirata riduce gli effetti collaterali rispetto alle terapie tradizionali, offrendo un profilo di sicurezza migliorato. La formulazione orale ne facilita la somministrazione, garantendo una buona biodisponibilità.

Everolimus structure
Nome del prodotto:Everolimus
Everolimus Proprietà chimiche e fisiche
Nomi e identificatori
-
- Everolimus
- 42-O-(2-Hydroxyethyl)-rapamycin
- Certica
- RAD-001
- SDZRAD
- Rapamycin, 42-O-(2-hydroxyethyl)-
- Certican
- CERTICAN(R)
- Everolimus (RAD001)
- Everolimus (RAD001, SDZ-RAD, Afinitor®, Certican®, and Zortress®)
- Everolimus solution
-  
- Afinitor
- RAD001
- SDZ-RAD
- Zortress
- EVEROLIMUS(WITHOUT BHT)
- 40-O-(2-Hydroxyethyl)rapamycin
- 42-O-(2-Hydroxyethyl)rapamycin
- CERTICAN®
- 23,27-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclohentriacontine,rapamycin deriv.
- 42-O-(2-Hydroxy)ethylrapamycin
- RAD
- XIENCE V
- EveroliMus API
- Everolimus(RAD001)
- Votubia
- 40-O-(2-hydroxyethyl)-rapamycin
- Afinitor Disperz
- RAD 001
- 9HW64Q8G6G
- Everolimus, >=98%
- RAD, SDZ
- EVEROLIMUS [JAN]
- EVEROLIMUS [ORANGE BOOK]
- EX-A2057
- GTPL5889
- EVEROLIMUS [EP MONOGRAPH]
- EVEROLIMUS [VANDF]
- Tox21_112510
- dihydroxy-[(1R)-2-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxy-cyclohexyl]-1-methyl-ethyl]-dimethoxy-hexamethyl-[?]pentone
- EVEROLIMUS [WHO-DD]
- SCHEMBL4378
- EVE - Everolimus
- Q421052
- AKOS015850977
- Everolimus tablets
- EVEROLIMUS [EMA EPAR]
- 001, RAD
- HSDB 8255
- NSC733504
- AS-16971
- CHEMBL1908360
- L04AA18
- everolimusum
- (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-Dihydroxy-12-((1R)-2-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)-1-methylethyl)-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo(30.3.1.0(sup 4,9))hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentaone
- (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-Hexadecahydro-9,27-dihydroxy-3-((1R)-2-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)-1-methylethyl)-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,27-epoxy-3H-pyrido(2,1-c)(1,4)oxaazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone
- CS-0064
- BRD-K13514097-001-01-2
- CHEBI:68478
- (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-1,18-dihydroxy-12-{(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl}-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.0(4,9)]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
- NVP-RAD-001
- Everolimus; RAD001; SDZ-RAD
- EVEROLIMUS (EP MONOGRAPH)
- 159351-69-6
- (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-Dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,2
- RAD-666
- DB01590
- Everolimus [USAN:INN:BAN]
- Everolimus (RAD-001, SDZ-RAD)
- HY-10218
- Everolimus [USAN]
- Everolimus (~90% pure)
- Q-101413
- NCGC00167512-01
- (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-Dihydroxy-12-((1R)-2-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)-1-methylethyl)-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo(30.3.1.04,9)hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentaone
- (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-{(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl}-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-hexadecahydro-3H-23,27-epoxypyrido[2,1-c][1,4]oxazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone
- EVEROLIMUS [MART.]
- CAS-159351-69-6
- SDZ RAD
- RAD 666
- DTXSID0040599
- (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-1,18-dihydroxy-12-((2R)-1-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)propan-2-yl)-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo(30.3.1.0(4,9))hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
- Everolimus (INN)
- DTXCID8020599
- L01XE10
- UNII-9HW64Q8G6G
- BDBM50088378
- BRD-K13514097-001-05-3
- Everolimus?
- EVEROLIMUS [USP-RS]
- (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-((2R)-1-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)propan-2-yl)-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-hexadecahydro-3H-23,27-epoxypyrido(2,1-c)(1,4)oxazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone
- EVEROLIMUS [INN]
- RAD-001C
- 42-O-(2-Hydroxy)ethyl rapamycin
- EVEROLIMUS (MART.)
- EVEROLIMUS (USP-RS)
- AfinitorDisperz
- Everolimus, analytical standard
- EVEROLIMUS [MI]
-
- MDL: MFCD00929329
- Inchi: 1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/b13-11-,16-12-,33-17-,37-27-/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1
- Chiave InChI: HKVAMNSJSFKALM-ADNAJIBWSA-N
- Sorrisi: O=C1C([C@]2([C@@H](CC[C@@]([H])(C[C@@H](C(=CC=CC=C[C@H](C[C@H](C([C@@H]([C@@H](C(=C[C@H](C(C[C@]([H])(OC([C@]3([H])CCCCN31)=O)[C@H](C)C[C@@H]1CC[C@H]([C@@H](C1)OC)OCCO)=O)C)C)O)OC)=O)C)C)C)OC)O2)C)O)=O |t:11,13,15,23|
Proprietà calcolate
- Massa esatta: 957.581356g/mol
- Carica superficiale: 0
- XLogP3: 5.9
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 14
- Conta legami ruotabili: 9
- Massa monoisotopica: 957.581356g/mol
- Massa monoisotopica: 957.581356g/mol
- Superficie polare topologica: 205Ų
- Conta atomi pesanti: 68
- Complessità: 1810
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 15
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 4
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
- Peso molecolare: 958.2
Proprietà sperimentali
- Stability Shelf Life: Stable under recommended storage conditions.
- Colore/forma: No data available
- Densità: 1.18±0.1 g/cm3(Predicted)
- Punto di fusione: NA
- Punto di ebollizione: 998.7±75.0 °C(Predicted)
- Punto di infiammabilità: 2℃
- Indice di rifrazione: 1.55
- Solubilità: In vitro: solubilità DMSO ≥ 54 mg/ml (56,35 mm) H2O < 0,1 mg/ml (insolubile) * "≥" significa solubilità solubile, ma saturazione sconosciuta
- Coefficiente di ripartizione dell'acqua: Soluble in dimethysulfoxide,ethanol and chloroform. Slightly soluble in water.
- Stabilità/Periodo di validità: Hygroscopic
- PSA: 204.66000
- LogP: 6.13510
- Colore/forma: 1.0 mg/mL in acetonitrile
- pka: 10.40±0.70(Predicted)
Everolimus Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Danger
- Dichiarazione di pericolo: H225-H302 + H332-H319
- Dichiarazione di avvertimento: P210-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:UN 1648 3 / PGII
- WGK Germania:2
- Codice categoria di pericolo: 11-20/21/22-36
- Istruzioni di sicurezza: 45-36/37-26-16
- CODICI DEL MARCHIO F FLUKA:10
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:−20°C
- Termine di sicurezza:S45
- Frasi di rischio:R48/25
Everolimus Dati doganali
- CODICE SA:29349990
Everolimus Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
LKT Labs | E8419-25 mg |
Everolimus |
159351-69-6 | ≥98% | 25mg |
$300.00 | 2023-07-11 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000815-10mg |
Everolimus |
159351-69-6 | 98% | 10mg |
¥416 | 2023-04-18 | |
ChemScence | CS-0064-10mg |
Everolimus |
159351-69-6 | 99.74% | 10mg |
$60.0 | 2022-04-27 | |
ChemScence | CS-0064-50mg |
Everolimus |
159351-69-6 | 99.74% | 50mg |
$120.0 | 2022-04-27 | |
ChemScence | CS-0064-2g |
Everolimus |
159351-69-6 | 99.74% | 2g |
$1770.0 | 2022-04-27 | |
Ambeed | A116645-5g |
(3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-((R)-1-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)propan-2-yl)-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-hexadecahydro-3H-23,27-epoxypyrido[2,1-c][1]oxa[4]azacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentaone |
159351-69-6 | 98% | 5g |
$1756.0 | 2025-02-21 | |
Ambeed | A116645-5mg |
(3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-((R)-1-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)propan-2-yl)-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-hexadecahydro-3H-23,27-epoxypyrido[2,1-c][1]oxa[4]azacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentaone |
159351-69-6 | 98% | 5mg |
$17.0 | 2023-09-03 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1784-1 mL * 10 mM (in DMSO) |
Everolimus |
159351-69-6 | 98.66% | 1 mL * 10 mM (in DMSO) |
¥736.00 | 2022-04-26 | |
ChemScence | CS-0064-500mg |
Everolimus |
159351-69-6 | 99.74% | 500mg |
$550.0 | 2022-04-27 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000815-1g |
Everolimus |
159351-69-6 | 98% | 1g |
¥3936 | 2024-05-25 |
Everolimus Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:159351-69-6)Everolimus
Numero d'ordine:sfd21530
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:39
Prezzo ($):discuss personally
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
(CAS:159351-69-6)Everolimus
Numero d'ordine:GL45
Stato delle scorte:in Stock
Quantità:100mg
Purezza:97%+
Informazioni sui prezzi Ultimo aggiornamento:Friday, 28 March 2025 15:54
Prezzo ($):面议
Everolimus Letteratura correlata
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
159351-69-6 (Everolimus) Prodotti correlati
- 1690-74-0(Methyl 1-methylpiperidine-2-carboxylate)
- 30727-18-5(Ethyl 1-methylpiperidine-2-carboxylate)
- 104987-12-4(Ascomycin)
- 2607-52-5(2,6-Di-tert-butyl-p-quinomethaneDISCONTINUED)
- 104987-30-6(Dihydro FK-506)
- 162635-04-3(Temsirolimus)
- 15862-72-3(ethyl piperidine-2-carboxylate)
- 53123-88-9(Rapamycin)
- 109581-93-3(Tacrolimus monohydrate)
- 151519-50-5(7-O-Demethyl rapamycin)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:159351-69-6)Everolimus

Purezza:99%/99%/99%
Quantità:250mg/1g/5g
Prezzo ($):155.0/452.0/1580.0
atkchemica
(CAS:159351-69-6)Everolimus

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta